Disperse Yellow 7

Overview

Description

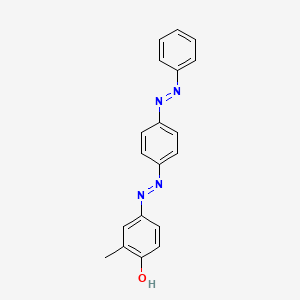

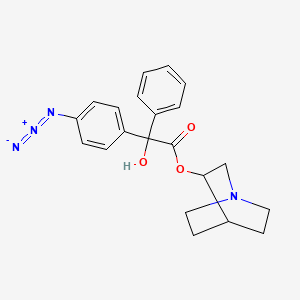

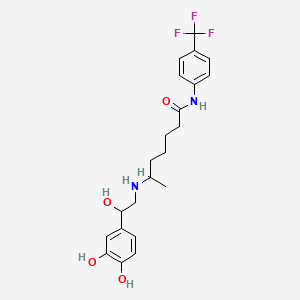

Disperse Yellow 7 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing hydrophobic fibers such as polyester and acetate. The chemical structure of this compound is characterized by the presence of azo groups, which are responsible for its vibrant yellow color. The compound is known for its excellent lightfastness and sublimation fastness, making it a popular choice in the textile industry .

Mechanism of Action

Target of Action

Disperse Yellow 7, chemically classified as a bis(azo) compound , is primarily used as a coloring agent in various applications such as textiles, hosiery, carpets, polystyrene, and various thermoplastics . Its primary targets are these hydrophobic fibers .

Mode of Action

The dyeing of hydrophobic fibers like polyester fibers with disperse dyes, such as this compound, may be considered as a process of dye transfer from liquid solvent (water) to a solid organic solvent (fiber) . This compound is added to water with a surface-active agent to form an aqueous dispersion .

Pharmacokinetics

This compound is a nonionic dye, free from ionizing groups, and has very low water solubility . It is suitable for dyeing hydrophobic fibers .

Result of Action

The result of this compound’s action is the successful dyeing of hydrophobic fibers, giving them a vibrant yellow color . The dye has substantivity for one or more hydrophobic fibers e.g., cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers .

Action Environment

The action of this compound can be influenced by environmental factors. . This can have environmental implications. Furthermore, the dye’s action can be affected by the presence of nitrous oxide, which can cause fading of certain blue and violet disperse dyes with an anthraquinone structure .

Biochemical Analysis

Cellular Effects

Disperse Yellow 7 has been shown to affect various types of cells and cellular processes. In aquatic organisms, exposure to this compound can induce cellular stress and interfere with androgen signaling and biosynthesis . The compound can also affect cell signaling pathways, gene expression, and cellular metabolism, leading to physiological alterations such as skeletal deformities and toxic cell effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The azo groups in this compound can undergo reduction reactions catalyzed by azoreductases, leading to the formation of aromatic amines. These amines can bind to proteins and enzymes, potentially inhibiting or activating their functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent cellular stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and metabolic changes. At higher doses, this compound can induce toxic effects, including genotoxicity, carcinogenicity, and disruptions in spermatogenesis . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as azoreductases. The reduction of azo bonds in this compound leads to the formation of aromatic amines, which can further participate in metabolic reactions. These reactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to penetrate cell membranes and accumulate in specific cellular compartments. This compound can bind to proteins and lipids, affecting its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus. These localizations can affect this compound’s activity and function, potentially leading to changes in cellular processes such as protein synthesis, energy production, and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Yellow 7 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, typically aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a phenol or an aromatic amine to form the azo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The dye is often produced in a finely dispersed form to enhance its application in dyeing processes. Dispersing agents are used to maintain the dye in a stable, dispersed state during production and application .

Chemical Reactions Analysis

Types of Reactions: Disperse Yellow 7 undergoes various chemical reactions, including:

Oxidation: The azo groups in this compound can be oxidized to form nitro compounds.

Reduction: The azo groups can be reduced to form aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Nitro derivatives of the original azo compound.

Reduction: Aromatic amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Disperse Yellow 7 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.

Biology: Employed in staining techniques for visualizing biological tissues.

Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

Industry: Widely used in the textile industry for dyeing synthetic fibers. .

Comparison with Similar Compounds

Disperse Yellow 7 can be compared with other similar azo dyes such as:

Disperse Yellow 42: Similar in structure but differs in the substituents on the aromatic rings.

Disperse Yellow 86: Known for its higher lightfastness compared to this compound.

Disperse Yellow 184: Exhibits better sublimation fastness and is used in high-temperature dyeing processes.

Uniqueness: this compound is unique due to its balanced properties of lightfastness and sublimation fastness, making it suitable for a wide range of applications in the textile industry. Its relatively simple synthesis and cost-effectiveness also contribute to its widespread use .

Properties

IUPAC Name |

2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKYEIFFSOPYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064217 | |

| Record name | C.I. Disperse Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-37-4 | |

| Record name | Disperse Yellow 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Fast Yellow 4K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Yellow 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[p-(phenylazo)phenyl]azo]-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Disperse Yellow 7 (DY7)?

A1: this compound (DY7) has the molecular formula C19H16N4O and a molecular weight of 316.36 g/mol. [, , ]

Q2: What are some key spectroscopic characteristics of DY7?

A2: Key spectroscopic features of DY7 include:

- 1H NMR: A signal at 8.16 ppm for aromatic protons near the azo (-N=N-) group, a peak at 4.0 ppm due to the CH-CONH group, and another signal at 8.16 ppm for the CONH amide proton. []

- 13C NMR: Used in conjunction with 1H NMR to confirm the structure. []

- FTIR: Provides information about functional groups present. []

- UV-Vis: Shows a broad absorption band spanning from near-UV up to 650 nm, attributed to the presence of the nitro group and the size and intermolecular interactions of the chromophore. [] This technique is also useful for studying DY7's photoisomerization behavior. [, ]

Q3: Is DY7 compatible with polymer matrices, and what applications does this enable?

A3: Yes, DY7 exhibits good compatibility with various polymer matrices like poly(N-isopropyl acrylamide) (PNIPAM), poly(methyl methacrylate) (PMMA), and polycarbonate (PC). [, , ] This compatibility allows for the creation of:

- Thermoresponsive and photoactive copolymers: PNIPAM-DY7 copolymers display both thermal and photoluminescence properties, making them suitable for applications like optical switching, optical information storage, and diffractive optical elements. []

- Ultrathin nanocomposite films: Combining DY7 with polyhedral oligomeric silsesquioxanes (POSS) creates stable and uniform films with photoswitchable properties, potentially useful in nanometer-sized photoswitches and optical-limiting materials. []

- Photoresponsive polymer materials: Supramolecular polymer-DY7 complexes facilitate photoinduced birefringence with high stability and surface-relief grating formation over a wide range of wavelengths, enabling applications in optics and photonics. [, ]

Q4: How does drawing affect the dye uptake of polypropylene (PP) films dyed with DY7?

A4: Drawing PP films generally increases the equilibrium dye sorption (M0) of DY7. This is attributed to the enhanced sorption in the amorphous side region between crystalline cores, which become rich in interfibrillar tie chains during drawing. [, ]

Q5: How does annealing temperature influence DY7 sorption in polyethylene single crystal mats?

A5: Annealing polyethylene single crystal mats at higher temperatures leads to increased equilibrium sorption of DY7. This is primarily attributed to enhanced sorption in the amorphous side region between crystalline cores, which becomes more accessible due to increased lamellar thickness during annealing. []

Q6: How does the thermal history of isotactic polypropylene films impact their DY7 sorption?

A6: Isothermal annealing of isotactic polypropylene films at higher temperatures generally leads to a slight increase in DY7 sorption. This is linked to enhanced sorption in the amorphous side region, attributed to the extended chain conformation of this region arising from distorted lattice chains. []

Q7: What is the effect of organic solvent treatments on the equilibrium sorption of DY7 in polypropylene films?

A7: Treatment with organic solvents like chlorobenzene and decalin generally increases DY7 sorption in polypropylene films, while treatment with ethylene glycol causes a slight decrease. The increase is attributed to enhanced sorption in the amorphous side region due to the removal of atactic fractions and low molecular weight components by the solvents. []

Q8: Does the type of disperse dye influence how its sorption in polyester/polyether block copolymer films is affected by annealing or drawing?

A8: Yes, the sorption behavior varies depending on the dye structure. For instance, annealing increases the equilibrium sorption of both DY7 and p-Aminoazobenzene, while drawing primarily affects DY7 sorption due to its long, rod-like structure, which has a higher affinity for the inter-fibrillar tie chains formed during drawing. []

Q9: What are the environmental concerns associated with DY7?

A9: DY7 raises concerns due to its presence in textile industry wastewater and its potential to degrade into toxic and potentially carcinogenic aromatic amines. [, , ] These amines can contaminate water bodies and pose risks to aquatic life and human health. [, ]

Q10: How is DY7 typically removed from wastewater?

A10: Various methods are employed for DY7 removal from wastewater, including:

- Electrochemical Treatment: Electrooxidation using metal oxide-coated electrodes has shown promise in degrading DY7 in dye-house effluent. []

Q11: What are some alternative dyes to DY7 and their potential advantages?

A11: Research is ongoing to find safer and more environmentally friendly alternatives to DY7. These alternatives aim for:

Q12: How is computational chemistry used in research related to DY7?

A12: Computational methods can be applied to:

Q13: What analytical techniques are commonly used to characterize and quantify DY7?

A13: Commonly used techniques include:

- High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of DY7 and its potential degradation products in complex mixtures like wastewater. []

- UV-Vis Spectrophotometry: This technique is useful for quantifying DY7 based on its characteristic absorbance spectrum. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)](/img/structure/B1209358.png)

![Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]-](/img/structure/B1209370.png)

![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)

![Methyl 2,6-dideoxy-4-O-(5-{[3-hydroxy-2-methyl-3-(6-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoyl]oxy}-6-methyloxan-2-yl)-3-C-methylhexopyranoside](/img/structure/B1209380.png)